molecular formula C10H8O5 B2904108 5-Formyl-2-methoxycarbonylbenzoic acid CAS No. 2248394-12-7

5-Formyl-2-methoxycarbonylbenzoic acid

Cat. No.: B2904108
CAS No.: 2248394-12-7
M. Wt: 208.169
InChI Key: YREDRPQSUCNATJ-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxycarbonylbenzoic acid is a benzoic acid derivative with three functional groups:

  • Methoxycarbonyl group (-COOCH₃) at position 2.
  • Formyl group (-CHO) at position 5.
  • Carboxylic acid (-COOH) at position 1.

For instance, methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9) shares the formyl and methoxy substituents but replaces the carboxylic acid with a methyl ester . The presence of electron-withdrawing groups (e.g., methoxycarbonyl) and reactive aldehyde moieties suggests applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

5-formyl-2-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-15-10(14)7-3-2-6(5-11)4-8(7)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREDRPQSUCNATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methoxycarbonylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of dimethyl terephthalate, followed by hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves scalable processes that can be run in large batches. These methods are designed to be cost-effective and efficient, ensuring that the compound can be produced in sufficient quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methoxycarbonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 2-methoxycarbonylbenzoic acid, while reduction yields 5-hydroxymethyl-2-methoxycarbonylbenzoic acid.

Scientific Research Applications

5-Formyl-2-methoxycarbonylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Formyl-2-methoxycarbonylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications
5-Formyl-2-methoxycarbonylbenzoic acid 2: -COOCH₃; 5: -CHO C₁₀H₈O₅ Not explicitly listed Hypothesized reactivity in nucleophilic additions; potential intermediate in drug synthesis.
5-Formyl-2-hydroxy-3-methoxybenzoic acid 2: -OH; 3: -OCH₃; 5: -CHO C₉H₈O₅ 3507-08-2 UV-Vis absorption for analytical use; antioxidant properties .
2-Hydroxy-5-(methoxycarbonyl)benzoic acid 2: -OH; 5: -COOCH₃ C₉H₈O₆ 79128-78-2 Research applications in polymer chemistry; acidic due to hydroxyl group .
5-Fluoro-2-(methoxycarbonyl)benzoic acid 2: -COOCH₃; 5: -F C₉H₇FO₄ 1427083-51-9 Fluorine enhances metabolic stability; used in pharmaceutical R&D .
5-Bromo-2-formylbenzoic acid 2: -CHO; 5: -Br C₈H₅BrO₃ 4785-52-8 Bromine increases molecular weight; used in cross-coupling reactions .

Reactivity and Functional Group Interactions

  • Formyl Group (-CHO) : The aldehyde in 5-formyl derivatives (e.g., CAS 3507-08-2) enables nucleophilic additions, such as condensation reactions to form Schiff bases .
  • Methoxycarbonyl (-COOCH₃) : This ester group reduces solubility in water compared to carboxylic acids but enhances compatibility with organic solvents .
  • Hydroxyl (-OH) : Compounds like 2-hydroxy-5-(methoxycarbonyl)benzoic acid exhibit higher acidity (pKa ~2.5–3.0), making them suitable for pH-sensitive applications .

Physicochemical Properties

  • Solubility: Methoxycarbonyl and formyl groups decrease water solubility. For example, methyl 5-formyl-2-methoxybenzoate is soluble in dichloromethane and acetone . Hydroxyl groups (e.g., 2-hydroxy-5-(methoxycarbonyl)benzoic acid) improve solubility in polar solvents like ethanol .
  • Melting Points :
    • Brominated analogs (e.g., 5-bromo-2-formylbenzoic acid) have higher melting points (130–131°C) due to increased molecular weight .

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